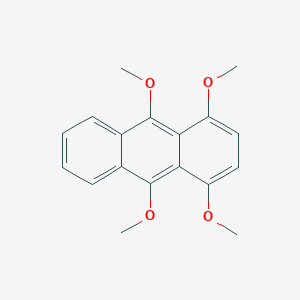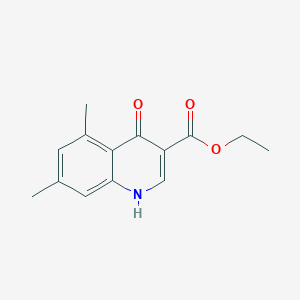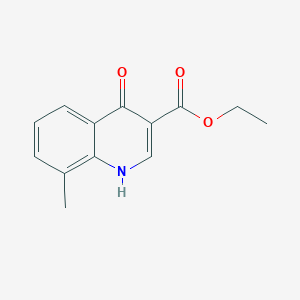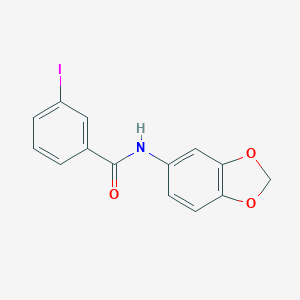
1,4,9,10-Tetramethoxyanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,9,10-Tetramethoxyanthracene (TMA) is a polycyclic aromatic hydrocarbon (PAH) compound that belongs to the anthracene family. TMA has four methoxy groups attached to the anthracene ring, making it a highly substituted compound. TMA is a fluorescent compound that has been widely used in scientific research applications due to its unique properties.
Wirkmechanismus
1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that is capable of undergoing photochemical reactions. 1,4,9,10-Tetramethoxyanthracene can absorb light in the ultraviolet and visible regions of the spectrum and can undergo intersystem crossing to form a triplet state. The triplet state of 1,4,9,10-Tetramethoxyanthracene can react with molecular oxygen to form singlet oxygen, which is a highly reactive species that can cause oxidative damage to biological molecules.
Biochemische Und Physiologische Effekte
1,4,9,10-Tetramethoxyanthracene has been shown to have a variety of biochemical and physiological effects. 1,4,9,10-Tetramethoxyanthracene has been shown to induce apoptosis in cancer cells and has been shown to inhibit the growth of cancer cells. 1,4,9,10-Tetramethoxyanthracene has been shown to have antioxidant properties and has been shown to protect against oxidative damage in biological systems. 1,4,9,10-Tetramethoxyanthracene has been shown to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly fluorescent compound that can be easily detected and quantified. 1,4,9,10-Tetramethoxyanthracene is a stable compound that can be stored for long periods of time without degradation. 1,4,9,10-Tetramethoxyanthracene is a versatile compound that can be used in a variety of scientific research applications.
However, 1,4,9,10-Tetramethoxyanthracene also has some limitations for use in lab experiments. 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that can be difficult to synthesize. 1,4,9,10-Tetramethoxyanthracene can be toxic to biological systems at high concentrations. 1,4,9,10-Tetramethoxyanthracene can also undergo photochemical reactions that can interfere with biological assays.
Zukünftige Richtungen
There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research. 1,4,9,10-Tetramethoxyanthracene can be used as a fluorescent probe for the detection of reactive oxygen species in biological systems. 1,4,9,10-Tetramethoxyanthracene can be used as a photosensitizer in photodynamic therapy for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene can be used in the study of protein aggregation and the formation of amyloid fibrils. 1,4,9,10-Tetramethoxyanthracene can also be used in the development of new antioxidant and anti-inflammatory compounds.
Conclusion:
In conclusion, 1,4,9,10-Tetramethoxyanthracene is a highly substituted compound that has been widely used in scientific research applications. 1,4,9,10-Tetramethoxyanthracene has unique fluorescent properties that make it a valuable tool for the detection of reactive oxygen species and the study of protein aggregation. 1,4,9,10-Tetramethoxyanthracene has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of 1,4,9,10-Tetramethoxyanthracene in scientific research, including the development of new antioxidant and anti-inflammatory compounds.
Synthesemethoden
1,4,9,10-Tetramethoxyanthracene can be synthesized using a variety of methods, including the Pechmann condensation reaction, Friedel-Crafts acylation reaction, and the Wurster's Blue reaction. The Pechmann condensation reaction involves the reaction of resorcinol with an aldehyde in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Friedel-Crafts acylation reaction involves the reaction of anthracene with an acid chloride in the presence of a Lewis acid catalyst to form 1,4,9,10-Tetramethoxyanthracene. The Wurster's Blue reaction involves the reaction of anthraquinone with dimethyl sulfate in the presence of an alkali to form 1,4,9,10-Tetramethoxyanthracene.
Wissenschaftliche Forschungsanwendungen
1,4,9,10-Tetramethoxyanthracene has been widely used in scientific research applications due to its unique fluorescent properties. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) and singlet oxygen. 1,4,9,10-Tetramethoxyanthracene has also been used as a photosensitizer in photodynamic therapy (PDT) for the treatment of cancer. 1,4,9,10-Tetramethoxyanthracene has been used as a fluorescent probe for the detection of amyloid fibrils and has been used in the study of protein aggregation.
Eigenschaften
CAS-Nummer |
106752-92-5 |
|---|---|
Produktname |
1,4,9,10-Tetramethoxyanthracene |
Molekularformel |
C18H18O4 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
1,4,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3 |
InChI-Schlüssel |
ZGXOFFYTQJJDIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)



![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)
